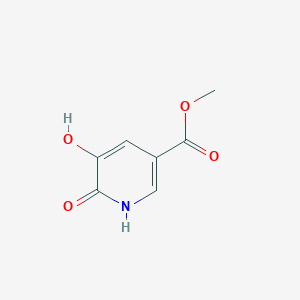

Methyl 5,6-dihydroxynicotinate

Description

Properties

IUPAC Name |

methyl 5-hydroxy-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-7(11)4-2-5(9)6(10)8-3-4/h2-3,9H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUFHKYBUJMWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801156141 | |

| Record name | 3-Pyridinecarboxylic acid, 1,6-dihydro-5-hydroxy-6-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801156141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363382-77-7 | |

| Record name | 3-Pyridinecarboxylic acid, 1,6-dihydro-5-hydroxy-6-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 1,6-dihydro-5-hydroxy-6-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801156141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5,6-dihydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5,6-dihydroxynicotinate is a vital heterocyclic building block in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of a robust and strategic synthetic approach to this molecule. Eschewing a rigid template, this document is structured to logically present a viable pathway, emphasizing the rationale behind methodological choices and ensuring scientific integrity through validated protocols and supporting literature. The core strategy detailed herein involves the synthesis of a key intermediate, methyl 5,6-dimethoxynicotinate, followed by a carefully selected demethylation step to yield the target dihydroxy compound. This guide offers detailed experimental procedures, data presentation in a comparative format, and visual aids to elucidate the synthetic workflow.

Introduction: The Significance of this compound

Substituted dihydroxypyridine carboxylic acids and their esters are privileged scaffolds in drug discovery. The presence of vicinal hydroxyl groups on the pyridine ring, coupled with the reactivity of the methyl ester, makes this compound a versatile precursor for a range of derivatives with potential therapeutic applications. The development of a reliable and scalable synthesis is therefore of significant interest to the pharmaceutical and chemical research communities.

Strategic Approach: A Two-Stage Synthesis

Direct introduction of two hydroxyl groups onto the nicotinic acid backbone at the 5- and 6-positions presents significant regioselectivity challenges. A more strategic and controllable approach involves the use of protecting groups. This guide focuses on a two-stage synthesis:

-

Stage 1: Synthesis of the Key Intermediate, Methyl 5,6-Dimethoxynicotinate. This involves the construction of the pyridine ring with methoxy groups at the 5- and 6-positions, which serve as protecting groups for the hydroxyl functionalities.

-

Stage 2: Demethylation to Afford this compound. This final step involves the selective cleavage of the methyl ethers to reveal the desired dihydroxy product.

This strategy offers greater control over the substitution pattern and allows for purification of the stable dimethoxy intermediate before proceeding to the final, potentially more sensitive, product.

Caption: Overall two-stage synthetic strategy.

Stage 1: Synthesis of Methyl 5,6-Dimethoxynicotinate

The synthesis of the key dimethoxy intermediate is a multi-step process that can be approached from various starting materials. A plausible and convergent route is outlined below, starting from commercially available precursors. This pathway focuses on building the substituted pyridine ring system.

Proposed Synthetic Pathway

One potential route begins with a suitably substituted precursor, such as 3-cyano-2-pyperidone. This can be converted to the corresponding 2,6-dichloronicotinonitrile. Subsequent nucleophilic substitution with sodium methoxide can introduce the methoxy groups, followed by hydrolysis of the nitrile to the carboxylic acid and finally esterification.

Introduction to Dihydroxylated Nicotinic Acid Esters

An In-depth Technical Guide to Dihydroxylated Nicotinic Acid Methyl Esters: Focus on Methyl 4,6-dihydroxynicotinate

Senior Application Scientist Note: Initial research into the chemical properties of "Methyl 5,6-dihydroxynicotinate" did not yield specific data for this particular isomer. It is likely that this is a rare or undocumented compound. This guide has therefore been structured to focus on a closely related and more characterized isomer, Methyl 4,6-dihydroxynicotinate , while providing a broader context of dihydroxylated nicotinic acid methyl esters for a comprehensive understanding. This approach ensures scientific integrity while addressing the core technical needs of researchers, scientists, and drug development professionals.

Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery. The introduction of hydroxyl groups onto the pyridine ring significantly alters the molecule's electronic properties, solubility, and potential for hydrogen bonding, thereby influencing its biological activity. Methyl esters of these dihydroxylated nicotinic acids are valuable intermediates in organic synthesis and are explored for their potential therapeutic applications.

Methyl 4,6-dihydroxynicotinate is a derivative of nicotinic acid featuring hydroxyl groups at the 4 and 6 positions of the pyridine ring.[1] This substitution pattern creates a unique electronic and structural profile, making it a subject of interest in chemical and pharmaceutical research.[1]

Chemical Properties of Methyl 4,6-dihydroxynicotinate

Structure and Identification

-

IUPAC Name: Methyl 4,6-dihydroxypyridine-3-carboxylate

-

Molecular Formula: C₇H₇NO₄[1]

-

CAS Number: 79398-27-9[1]

The structural formula of Methyl 4,6-dihydroxynicotinate is characterized by a pyridine ring with a methyl ester group at position 3 and hydroxyl groups at positions 4 and 6.

Caption: Chemical structure of Methyl 4,6-dihydroxynicotinate.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of Methyl 4,6-dihydroxynicotinate and related compounds is presented in the table below. It is important to note that experimental data for Methyl 4,6-dihydroxynicotinate is limited, and some values are based on predictions or data from structurally similar molecules.

| Property | Methyl 4,6-dihydroxynicotinate | Methyl 2,4-dihydroxy-6-methylnicotinate | Notes |

| Molecular Weight | 169.13 g/mol [2] | 183.16 g/mol | Calculated from molecular formula. |

| Appearance | Powder[1] | White to off-white powder | General appearance for this class of compounds. |

| Purity | 98%[1] | Typically >98% | As provided by commercial suppliers. |

| Solubility | Soluble in Methanol | Soluble in Methanol | Dihydroxypyridine derivatives often exhibit solubility in polar organic solvents. |

| Melting Point | Not available | 205 °C | Experimental data for related compounds can provide an estimate. |

Synthesis of Dihydroxylated Nicotinic Acid Esters

The synthesis of dihydroxylated nicotinic acid esters can be challenging due to the potential for multiple reaction pathways and the need to control regioselectivity. A general approach often involves the construction of the substituted pyridine ring followed by esterification.

General Synthetic Workflow

A plausible synthetic route to dihydroxylated nicotinic acid esters can be conceptualized as a multi-step process, often starting from simpler precursors and building the pyridine ring through condensation reactions.

Caption: Generalized synthetic workflow for dihydroxylated nicotinic acid esters.

Exemplary Synthesis Protocol: 4,6-dihydroxy-2-methylpyrimidine

-

Reaction Setup: Under an ice bath, add sodium methoxide, dimethyl malonate, and acetamidine hydrochloride to methanol.

-

Reaction: Remove the ice bath and warm the mixture to 18-25 °C. Allow the reaction to proceed for 3-5 hours.

-

Workup: Remove methanol by distillation under reduced pressure. Dissolve the residue in water.

-

Crystallization: Adjust the pH to 1-2 and stir at 0 °C for 3-5 hours to induce crystallization.

-

Isolation: Collect the solid product by suction filtration, wash, and dry.

Causality in Experimental Choices:

-

Ice Bath: The initial cooling is crucial to control the exothermic reaction upon addition of the reagents.

-

pH Adjustment: Acidification of the solution is necessary to protonate the product and induce its precipitation from the aqueous solution.

-

Stirring at 0 °C: This promotes slow and controlled crystallization, leading to a purer solid product.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of synthesized compounds. While specific spectra for Methyl 4,6-dihydroxynicotinate are not available, the expected characteristic signals for related dihydroxylated nicotinic acid derivatives are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The methyl ester protons would be a singlet around δ 3.5-4.0 ppm. The hydroxyl protons would likely appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbonyl carbon of the ester would be observed around δ 160-170 ppm. The carbons of the pyridine ring would appear in the range of δ 100-160 ppm, with those bearing hydroxyl groups shifted downfield. The methyl ester carbon would be around δ 50-55 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl groups.

-

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ would be characteristic of the ester carbonyl group.

-

C=C and C=N Stretches: Absorptions in the 1500-1600 cm⁻¹ region would correspond to the pyridine ring vibrations.

Potential Biological Activity and Applications

Rationale for Biological Interest

The dihydroxy substitution pattern on the pyridine ring of Methyl 4,6-dihydroxynicotinate suggests potential for antioxidant and anti-inflammatory activities.[1] The hydroxyl groups can act as hydrogen donors to scavenge free radicals, a key mechanism in antioxidant activity. Furthermore, the structural similarity to other bioactive pyridine derivatives warrants investigation into its pharmacological properties.[1]

Signaling Pathways of Interest

Given the potential for antioxidant and anti-inflammatory effects, key signaling pathways to investigate for dihydroxylated nicotinic acid esters would include:

-

NF-κB Signaling Pathway: A central regulator of inflammation.

-

MAPK Signaling Pathway: Involved in cellular responses to a variety of stimuli, including stress and inflammation.

-

Nrf2 Signaling Pathway: A key pathway in the cellular antioxidant response.

Sources

An In-depth Technical Guide to Methyl 5- and 6-Substituted Nicotinates: Synthesis, Properties, and Applications

Executive Summary: This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of key substituted methyl nicotinates, with a focus on hydroxylated and chlorinated derivatives. While the specific entity "Methyl 5,6-dihydroxynicotinate" is not readily found in chemical literature and may represent a novel or unstable compound, this guide explores structurally related and synthetically accessible analogs, namely 6-Chloro-5-hydroxy-nicotinic acid methyl ester and 6-Hydroxynicotinic acid methyl ester. These compounds serve as versatile building blocks in medicinal chemistry and materials science. This document details validated synthetic routes, characterization data, and the scientific rationale underpinning their utility.

Introduction and Structural Clarification

Nicotinic acid (niacin or vitamin B3) and its derivatives are fundamental scaffolds in pharmaceutical and agrochemical research. The introduction of hydroxyl, chloro, and other functional groups onto the pyridine ring dramatically alters the molecule's electronic properties and biological activity, opening avenues for the development of novel therapeutic agents.

A search for "this compound" does not yield a readily available CAS number or established synthesis protocols, suggesting it may be a theoretical or transient species. The dihydroxy substitution pattern on the pyridine ring can lead to tautomeric forms, such as pyridones, which are often more stable. This guide, therefore, focuses on well-characterized and synthetically useful analogs that possess a similar substitution pattern and are of significant interest to the scientific community.

The primary compounds discussed are:

-

6-Chloro-5-hydroxy-nicotinic acid methyl ester (CAS: 915107-30-1)

-

6-Hydroxynicotinic acid methyl ester (CAS: 66171-50-4), which exists in tautomeric equilibrium with Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate.

These molecules are valuable intermediates for constructing more complex heterocyclic systems for the development of new drugs with potential anti-inflammatory, antibacterial, or central nervous system activity.[1]

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of these intermediates is crucial for their effective use in synthesis and for the interpretation of experimental results.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 6-Chloro-5-hydroxy-nicotinic acid methyl ester | 915107-30-1 | C₇H₆ClNO₃ | 187.58 | White to off-white solid | 142-143 |

| 6-Hydroxynicotinic acid methyl ester | 66171-50-4 | C₇H₇NO₃ | 153.14 | Not specified | Not specified |

| Methyl 5,6-diaminonicotinate | 104685-76-9 | C₇H₉N₃O₂ | 167.17 | Yellow needle-like crystals | 154-155 |

Data compiled from multiple sources.[1][2][3][4]

Chemical Structure of Key Compounds:

-

6-Chloro-5-hydroxy-nicotinic acid methyl ester:

SMILES: C1=NC(Cl)=C(O)C=C1C(OC)=O[1]

-

Methyl 5,6-diaminonicotinate:

SMILES: O=C(OC)C1=CN=C(N)C(N)=C1[3]

Synthesis and Mechanistic Insights

The synthesis of these substituted nicotinates often begins with more readily available precursors, such as 5-hydroxynicotinic acid. The choice of reagents and reaction conditions is critical to achieving good yields and purity.

A common route to this compound involves the direct chlorination of 5-hydroxynicotinic acid methyl ester. The hydroxyl group at the 5-position directs the electrophilic chlorination to the adjacent 6-position.

Experimental Protocol:

-

Starting Material: 5-hydroxynicotinic acid methyl ester (4.5 g, 29 mmol) is placed in a flask under ice bath cooling conditions.[1]

-

Chlorination: Aqueous sodium hypochlorite (6.15%, 26.7 mL, 22 mmol) is added slowly and dropwise.[1]

-

Reaction: The mixture is stirred for 30 minutes.[1]

-

Quenching: 2 M hydrochloric acid (20 mL) is added to terminate the reaction.[1]

-

Isolation: The resulting white crystals are collected by filtration to yield methyl 6-chloro-5-hydroxynicotinate (2.31 g, 42% yield).[1]

Causality in Experimental Design:

-

The use of an ice bath is crucial to control the exothermicity of the chlorination reaction and minimize the formation of side products.

-

Sodium hypochlorite is an effective and readily available source of electrophilic chlorine.

-

Acidification is necessary to protonate the pyridine nitrogen and precipitate the product, which is less soluble in acidic aqueous media.

Synthesis Workflow Diagram:

Caption: Synthesis workflow for 6-Chloro-5-hydroxy-nicotinic acid methyl ester.

This compound is typically prepared by the reduction of a nitro-amino precursor, which is a standard and high-yielding method for introducing an amino group.

Experimental Protocol:

-

Starting Material: Methyl 6-amino-5-nitronicotinate (1 g) is dissolved in methanol (10 ml).[2]

-

Catalyst: 5% Palladium on carbon (0.1 g) is added to the solution.[2]

-

Reduction: Hydrogen gas is bubbled through the mixture at room temperature and normal pressure until the stoichiometric amount is absorbed.[2]

-

Work-up: The catalyst is removed by filtration, and the solvent is evaporated.[2]

-

Purification: The residue is recrystallized from ethanol to yield methyl 5,6-diaminonicotinate as yellow needle-like crystals (0.8 g).[2]

Causality in Experimental Design:

-

Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups.

-

Methanol is a suitable solvent as it readily dissolves the starting material and is inert under the reaction conditions.

-

Monitoring hydrogen uptake ensures the reaction goes to completion without over-reduction of the pyridine ring.

-

Recrystallization is a standard technique for purifying solid organic compounds to obtain high-purity material.

Reduction Reaction Workflow:

Caption: Workflow for the catalytic hydrogenation to produce Methyl 5,6-diaminonicotinate.

Applications in Drug Discovery and Organic Synthesis

The functional groups present in these substituted methyl nicotinates make them highly reactive and versatile intermediates.

-

6-Chloro-5-hydroxy-nicotinic acid methyl ester is a useful synthetic intermediate for creating pyridine heterocyclic skeletons.[1] It has been utilized in the synthesis of 5-Hydroxy-Imidacloprid, a metabolite of the neuro-active insecticide Imidacloprid.[1] The presence of the chloro, hydroxyl, and ester groups allows for a variety of subsequent chemical transformations, such as nucleophilic aromatic substitution, etherification, and amide formation.

-

Methyl 5,6-diaminonicotinate is a precursor for the synthesis of pteridines and other fused heterocyclic systems, which are of interest in medicinal chemistry for their potential as enzyme inhibitors and receptor antagonists. The two adjacent amino groups can be readily condensed with 1,2-dicarbonyl compounds to form the pyrazine ring of the pteridine core.

Conclusion

While "this compound" remains an elusive target, this guide has illuminated the synthesis and properties of closely related and synthetically valuable analogs. 6-Chloro-5-hydroxy-nicotinic acid methyl ester and Methyl 5,6-diaminonicotinate are key building blocks that provide researchers and drug development professionals with versatile platforms for the design and synthesis of novel bioactive molecules. The detailed protocols and mechanistic insights provided herein serve as a practical resource for the scientific community engaged in the exploration of substituted nicotinic acid derivatives.

References

- CN114437031A - Synthetic method of 6-methyl nicotine. Google Patents.

-

High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare. UCHEM. Available at: [Link]

-

Nicotinic acid, 6-hydroxy-. Organic Syntheses Procedure. Available at: [Link]

-

(48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]

-

Synthesis of methyl 5,6-diaminonicotinate. PrepChem.com. Available at: [Link]

-

methyl nicotinate, 93-60-7. The Good Scents Company. Available at: [Link]

-

5-Hydroxynicotinic acid | C6H5NO3 | CID 34037. PubChem - NIH. Available at: [Link]

-

3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, methyl ester, mono[[3-(acetylamino)-4-hydroxyphenyl]arsonate]. CAS Common Chemistry. Available at: [Link]

-

Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). Human Metabolome Database. Available at: [Link]

-

6-Hydroxynicotinic acid methyl ester | 66171-50-4. BuyersGuideChem. Available at: [Link]

Sources

Spectroscopic Characterization of Methyl 5,6-dihydroxynicotinate: A Predictive Technical Guide

This technical guide provides a detailed predictive analysis of the spectroscopic data for Methyl 5,6-dihydroxynicotinate. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds, to forecast the expected spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction

This compound is a derivative of nicotinic acid, a class of compounds with significant biological and pharmaceutical relevance. The introduction of hydroxyl groups at the 5 and 6 positions of the pyridine ring can profoundly influence the molecule's electronic properties, reactivity, and potential as a therapeutic agent. Accurate structural elucidation through spectroscopic methods is a cornerstone of its chemical and pharmacological assessment. This guide outlines the anticipated NMR, IR, and MS spectral data, providing a foundational framework for the characterization of this and structurally related molecules.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with its dihydroxypyridine core and methyl ester functionality, dictates its unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl protons, and the methyl ester protons. The exact chemical shifts will be influenced by the solvent used, but general regions can be predicted.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |

| H-2 | ~8.0-8.2 | Singlet (s) or narrow doublet | Located between a nitrogen and a carboxyl group, leading to significant deshielding. |

| H-4 | ~7.2-7.4 | Singlet (s) or narrow doublet | Influenced by the hydroxyl groups and the ester, but to a lesser extent than H-2. |

| 5-OH | Broad, variable | Singlet (s) | Phenolic hydroxyl protons are exchangeable and often appear as broad singlets. |

| 6-OH | Broad, variable | Singlet (s) | Similar to the 5-OH proton, its chemical shift is solvent and concentration-dependent. |

| -OCH₃ | ~3.8-4.0 | Singlet (s) | Typical chemical shift for methyl ester protons. |

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Protic solvents like D₂O may lead to the exchange of the hydroxyl protons, causing their signals to disappear from the spectrum. Aprotic solvents like DMSO-d₆ are often preferred for observing labile protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (ester) | ~165-170 | Carbonyl carbons of esters are highly deshielded. |

| C-5, C-6 | ~140-155 | Carbons bearing hydroxyl groups in an aromatic system are significantly deshielded. |

| C-2, C-3, C-4 | ~110-140 | The chemical shifts of the remaining pyridine ring carbons are influenced by the substituents. |

| -OCH₃ | ~50-55 | Typical chemical shift for a methyl ester carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| O-H (Hydroxyl) | 3200-3600 (broad) | Stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C=O (Ester) | 1700-1730 | Stretching |

| C=C, C=N (Aromatic Ring) | 1450-1600 | Stretching |

| C-O | 1000-1300 | Stretching |

Trustworthiness Through Self-Validating Systems: The presence of a broad absorption band in the 3200-3600 cm⁻¹ region, coupled with a strong absorption around 1700-1730 cm⁻¹, would provide strong, cross-validating evidence for the presence of both hydroxyl and ester carbonyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 183.04 | Molecular ion |

| [M-OCH₃]⁺ | 152.02 | Loss of the methoxy group from the ester |

| [M-COOCH₃]⁺ | 124.03 | Loss of the entire methoxycarbonyl group |

Authoritative Grounding: The fragmentation of dihydropyridine derivatives often involves the loss of substituents from the ring.[1] The predicted fragmentation pattern for this compound follows these established principles.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. For further structural elucidation, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Data Acquisition

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

-

Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (for KBr) or clean ATR crystal should be recorded and subtracted from the sample spectrum.

MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight. For structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.

Visualization of Spectroscopic Workflow

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the analysis of analogous structures and fundamental spectroscopic principles, offer a valuable resource for researchers working on the synthesis and identification of this and related compounds. The experimental protocols and workflow diagrams further serve as a practical guide for the acquisition and interpretation of high-quality spectroscopic data.

References

Sources

Methyl 5,6-dihydroxynicotinate: A Technical Guide to Unveiling Its Biological Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the potential biological activities of Methyl 5,6-dihydroxynicotinate. Drawing upon established knowledge of structurally related nicotinic acid derivatives, this document outlines the scientific rationale and detailed experimental protocols to investigate its antioxidant, anti-inflammatory, and enzyme-inhibitory properties.

Introduction: The Scientific Premise for Investigation

This compound is a derivative of nicotinic acid (Vitamin B3), a fundamental molecule in cellular metabolism.[1][2] While direct research on this specific dihydroxy-substituted ester is nascent, its chemical architecture, particularly the presence of a dihydroxypyridine ring, strongly suggests a potential for significant biological activity. Nicotinic acid and its derivatives have a rich history in pharmacology, with applications ranging from treating hyperlipidemia to exhibiting anti-inflammatory and analgesic effects.[3] The structural similarity of this compound to other bioactive molecules, such as 5-hydroxynicotinic acid derivatives with cardioprotective and antioxidant properties, provides a compelling basis for its investigation as a novel therapeutic agent.[4]

This guide will explore the most promising avenues of research for this compound, providing the theoretical framework and practical methodologies to unlock its potential.

Potential Biological Activity: A Triad of Therapeutic Promise

Based on the established bioactivities of analogous compounds, the investigation of this compound should prioritize three key areas: antioxidant capacity, anti-inflammatory effects, and enzyme inhibition.

Antioxidant and Radical Scavenging Activity

The dihydroxy substitution on the pyridine ring of this compound is a hallmark of potent antioxidant molecules, akin to polyphenolic compounds.[5] This structural motif suggests the potential to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[6] Derivatives of 5-hydroxynicotinic acid have already demonstrated notable antioxidant properties.[4]

The antioxidant potential of this compound likely stems from the ability of its dihydroxy-substituted aromatic ring to stabilize and delocalize unpaired electrons, effectively scavenging free radicals. This mechanism is similar to that of other hydroquinone-containing compounds which are known for their potent antioxidant effects.[7]

Diagram: Proposed Antioxidant Mechanism

Caption: Proposed free radical scavenging by this compound.

A tiered approach is recommended to comprehensively evaluate the antioxidant potential of this compound.

Table 1: Assays for In Vitro Antioxidant Activity

| Assay | Principle | Key Parameters |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change.[8] | IC50 (concentration for 50% inhibition) |

| ABTS Radical Cation Decolorization Assay | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation.[6] | Trolox Equivalent Antioxidant Capacity (TEAC) |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine complex to its ferrous form.[6] | FRAP value (in µM Fe(II) equivalents) |

Step-by-Step Methodology: DPPH Assay

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of the test compound.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Use a suitable standard antioxidant (e.g., ascorbic acid or Trolox) as a positive control.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

-

Anti-inflammatory Activity

Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties.[3] Methyl nicotinate is known to induce a localized inflammatory response (erythema), making it a tool to study the efficacy of anti-inflammatory agents.[9][10] This suggests that this compound may modulate key inflammatory pathways.

The anti-inflammatory effects of this compound could be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[11] It may also modulate the production of inflammatory cytokines like TNF-α and IL-1β.[12]

Diagram: Potential Anti-inflammatory Pathways

Caption: Potential inhibition of inflammatory mediators by this compound.

Enzyme Inhibition Assays:

-

COX-1 and COX-2 Inhibition Assay: Commercially available kits can be used to measure the inhibition of ovine COX-1 and human recombinant COX-2. The assay typically measures the peroxidase activity of COX.

-

5-LOX Inhibition Assay: This assay measures the ability of the compound to inhibit the activity of 5-lipoxygenase, often by monitoring the formation of leukotrienes from arachidonic acid.[11]

Cell-based Assays:

-

Cytokine Production in LPS-stimulated Macrophages:

-

Culture murine macrophages (e.g., RAW 264.7) and pre-treat with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After 24 hours, collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.[12]

-

Enzyme Inhibition

The structural features of this compound make it a candidate for inhibiting various enzymes. For instance, the inhibition of DHNA thioesterase in Staphylococcus aureus is a potential antibacterial strategy.[13] Furthermore, the nicotinamide moiety is a core component of the cofactor NADH, suggesting potential interactions with NADH-dependent enzymes.[14]

Given the prevalence of the pyridine nucleus in pharmacologically active compounds, this compound could be a scaffold for developing novel enzyme inhibitors.[15] Potential targets could include dehydrogenases, reductases, and other enzymes involved in critical metabolic pathways.

Molecular Docking:

-

Utilize computational modeling to predict the binding affinity of this compound to the active sites of various enzymes.[16] This can help prioritize targets for in vitro screening.

In Vitro Enzyme Inhibition Assay (General Workflow):

-

Enzyme and Substrate Preparation: Obtain the purified enzyme of interest and its corresponding substrate.

-

Assay Conditions: Determine the optimal buffer, pH, and temperature for the enzymatic reaction.

-

Inhibition Assay:

-

Pre-incubate the enzyme with various concentrations of this compound.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

-

Data Analysis:

-

Calculate the initial reaction velocities at different inhibitor concentrations.

-

Determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies.[17]

-

Diagram: General Workflow for Enzyme Inhibition Assay

Caption: A generalized workflow for assessing enzyme inhibition by this compound.

Synthesis and Characterization

While this guide focuses on biological activity, a reliable source of well-characterized this compound is crucial. Synthesis may be achieved through various organic chemistry routes, potentially starting from commercially available nicotinic acid derivatives.[18] Post-synthesis, thorough characterization using techniques such as NMR, mass spectrometry, and elemental analysis is imperative to confirm the structure and purity of the compound.

Conclusion and Future Directions

This compound stands as a promising yet underexplored molecule with significant potential for biological activity. The structural analogies to known antioxidants, anti-inflammatory agents, and enzyme inhibitors provide a strong rationale for its investigation. The experimental protocols outlined in this guide offer a systematic approach to elucidating its therapeutic potential. Future research should also consider its pharmacokinetic and toxicological profiles to pave the way for potential preclinical and clinical development.

References

-

UCHEM. High-Quality Methyl 5-methylnicotinate (CAS: 29681-45-6) for Organic Synthesis and Skincare. Available from: [Link]

-

PrepChem.com. Synthesis of methyl 5,6-diaminonicotinate. Available from: [Link]

-

Wikipedia. Menthyl nicotinate. Available from: [Link]

-

Macsen Labs. Methyl nicotinate | 93-60-7 | Global API Manufacturer & Supplier. Available from: [Link]

-

ResearchGate. Nicotinic acid derivatives: Application and uses, review. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7151, Methyl Nicotinate. Available from: [Link]

-

PubMed. Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone). Available from: [Link]

-

PubMed. Establishing a minimal erythema concentration of methyl nicotinate for optimum evaluation of anti-inflammatories. Available from: [Link]

-

Asian Journal of Pharmaceutics. Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. Available from: [Link]

-

National Center for Biotechnology Information. Structure and activity of the DHNA Coenzyme-A Thioesterase from Staphylococcus aureus providing insights for innovative drug development. Available from: [Link]

-

ResearchGate. Establishing a Minimal Erythema Concentration of Methyl Nicotinate for Optimum Evaluation of Anti-Inflammatories | Request PDF. Available from: [Link]

-

INHIBITION OF PROTEIN (ENZYME) DHNA BY USING MOLECULAR DOCKING. Available from: [Link]

- Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.

-

MDPI. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Available from: [Link]

-

MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 34037, 5-Hydroxynicotinic acid. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and antinociceptive activity of methyl nicotinate. Available from: [Link]

-

Digital Medicine Association. Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H-imidazo[2,1-b][18][19]thiazine scaffold. Available from: [Link]

-

ResearchGate. Inhibition of Dihydroorotate Dehydrogenase Activity by Brequinar Sodium. Available from: [Link]

-

MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Available from: [Link]

-

ChemSynthesis. methyl 5-methyl-6-nitronicotinate. Available from: [Link]

-

Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Available from: [Link]

-

PubMed. Inhibitory effects of tannins on the NADH dehydrogenase activity of bovine heart mitochondrial complex I. Available from: [Link]

-

National Center for Biotechnology Information. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Available from: [Link]

-

Pakistan Journal of Health Sciences. In-vivo anti-in ammatory Activity of Methyl Thiadiazinan-3yl Butanoate. Available from: [Link]

-

ACS Publications. Some Alkylating Derivatives of Nicotinic Acid. Synthesis and Antineoplastic Activities | Journal of Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development. Available from: [Link]

-

MDPI. Molecular Structure, Antioxidant Potential, and Pharmacokinetic Properties of Plant Flavonoid Blumeatin and Investigating Its Inhibition Mechanism on Xanthine Oxidase for Hyperuricemia by Molecular Modeling. Available from: [Link]

-

MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Available from: [Link]

-

MDPI. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. Available from: [Link]

-

PubMed. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Available from: [Link]

-

Wikipedia. Nicotine. Available from: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Antioxidant properties of 2,3-dimethoxy-5-methyl-6-(10-hydroxydecyl)-1,4-benzoquinone (idebenone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. library.dmed.org.ua [library.dmed.org.ua]

- 9. Establishing a minimal erythema concentration of methyl nicotinate for optimum evaluation of anti-inflammatories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. thejas.com.pk [thejas.com.pk]

- 13. Structure and activity of the DHNA Coenzyme-A Thioesterase from Staphylococcus aureus providing insights for innovative drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitory effects of tannins on the NADH dehydrogenase activity of bovine heart mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ijpjournal.com [ijpjournal.com]

- 17. researchgate.net [researchgate.net]

- 18. prepchem.com [prepchem.com]

- 19. Page loading... [guidechem.com]

Predicted Mechanism of Action for Methyl 5,6-dihydroxynicotinate: A Technical Guide for Drug Discovery Professionals

Abstract

Methyl 5,6-dihydroxynicotinate, a novel nicotinic acid derivative, presents a compelling scaffold for therapeutic development. In the absence of direct experimental data, this guide synthesizes current knowledge of structurally related compounds, including nicotinic acid analogs and dihydroxypyridine derivatives, to propose a multi-faceted mechanism of action. We predict that this compound functions as a potent antioxidant and a modulator of inflammatory pathways. The core of its activity is likely centered on the redox potential of its dihydroxy-substituted pyridine ring and its ability to interfere with key enzymatic and signaling cascades in inflammation. This document provides a theoretical framework and detailed experimental protocols to rigorously test these hypotheses, aiming to accelerate the investigation and potential clinical translation of this promising molecule.

Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives

Nicotinic acid (Niacin, Vitamin B3) and its derivatives have a long-standing history in medicine, most notably in the management of dyslipidemia. Beyond this, the pyridine carboxylic acid scaffold is a privileged structure in drug discovery, giving rise to a wide array of therapeutic agents with diverse biological activities.[1] These activities include anti-inflammatory, analgesic, and vasodilatory effects.[2][3] The introduction of hydroxyl groups onto the pyridine ring, as seen in this compound, is a key structural modification that is predicted to significantly enhance its therapeutic potential, particularly in diseases underpinned by oxidative stress and inflammation.

Predicted Mechanism of Action: A Dual-Pronged Approach

Based on the chemical structure of this compound and the known biological activities of analogous compounds, we propose a dual mechanism of action centered on antioxidant and anti-inflammatory effects.

Potent Antioxidant Activity through Radical Scavenging

The dihydroxy substitution at the 5 and 6 positions of the nicotinic acid backbone is anticipated to bestow significant antioxidant properties upon the molecule. This prediction is grounded in the established antioxidant capacity of various dihydropyridine derivatives which can mitigate oxidative stress.[2][4] The proposed antioxidant mechanism involves two primary pathways:

-

Direct Radical Scavenging: The hydroxyl groups on the pyridine ring can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating damaging free radical chain reactions. The resulting radical form of this compound is predicted to be stabilized by resonance, rendering it a potent chain-breaking antioxidant.

-

Modulation of Cellular Antioxidant Defenses: Beyond direct scavenging, the compound may upregulate endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase. This could be a secondary effect resulting from the modulation of cellular signaling pathways sensitive to redox state.

Caption: Predicted Antioxidant Mechanisms of Action.

Multi-Targeted Anti-Inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. We hypothesize that this compound exerts anti-inflammatory effects through the inhibition of key inflammatory enzymes and the modulation of pro-inflammatory signaling pathways.

The production of prostaglandins and leukotrienes, potent inflammatory mediators, is catalyzed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. Several nicotinic acid derivatives have demonstrated the ability to inhibit these enzymes.[5] We predict that this compound will act as a dual inhibitor of COX and LOX, thereby reducing the synthesis of these inflammatory eicosanoids.

The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling cascades are central regulators of the inflammatory response. Their activation leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Dihydropyridine derivatives have been shown to suppress inflammatory responses in vascular cells.[6] It is plausible that this compound could inhibit the activation of NF-κB and key kinases in the MAPK pathway (e.g., p38, JNK, and ERK), leading to a broad-spectrum anti-inflammatory effect.

Caption: General Workflow for Enzyme Inhibition Assays.

Protocol: COX/LOX Inhibition Assay

-

Reagent Preparation: Prepare assay buffer, enzyme (COX-1, COX-2, or 5-LOX), substrate (arachidonic acid), and chromogenic probe according to the kit manufacturer's instructions.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Assay Procedure:

-

Add assay buffer to the wells of a 96-well plate.

-

Add the test compound dilutions or a known inhibitor (positive control) to the respective wells.

-

Add the enzyme to each well.

-

Initiate the reaction by adding the substrate.

-

Incubate at the recommended temperature and time.

-

Stop the reaction and add the detection reagent.

-

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

This cell-based assay determines the effect of the compound on the production of a key inflammatory prostaglandin. [7] Protocol: PGE2 Release Assay

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Cell Stimulation:

-

Seed the cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

-

Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

-

Data Analysis: Plot the PGE2 concentration against the concentration of this compound to determine its inhibitory effect.

Analysis of Inflammatory Signaling Pathways

This can be assessed by measuring the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus using immunofluorescence or by a reporter gene assay.

Protocol: NF-κB p65 Translocation by Immunofluorescence

-

Cell Culture and Treatment: Grow cells (e.g., HeLa or RAW 264.7) on coverslips. Pre-treat with this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

-

Immunostaining:

-

Fix and permeabilize the cells.

-

Block non-specific binding sites.

-

Incubate with a primary antibody against NF-κB p65.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of p65 in treated versus untreated cells.

The activation of key MAPK proteins (p38, JNK, ERK) can be determined by measuring their phosphorylation status using Western blotting. [8] Protocol: Western Blot Analysis of MAPK Phosphorylation

-

Cell Lysis and Protein Quantification: Treat cells with this compound and an appropriate stimulus. Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK.

-

Incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the effect of the compound on MAPK phosphorylation.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for the mechanism of action of this compound. The proposed dual antioxidant and anti-inflammatory activities, if validated through the outlined experimental protocols, would position this compound as a promising candidate for the treatment of a wide range of diseases characterized by oxidative stress and inflammation, including cardiovascular, neurodegenerative, and autoimmune disorders. Future research should focus on in vivo efficacy studies in relevant animal models to translate these in vitro findings into potential therapeutic applications.

References

-

Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide. PubMed. [Link]

-

Antioxidant activity of different dihydropyridines. PubMed. [Link]

-

1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures. PMC - NIH. [Link]

-

Membrane antioxidant effects of the charged dihydropyridine calcium antagonist amlodipine. PubMed. [Link]

-

Methods for analyzing MAPK cascades. PMC - NIH. [Link]

-

Dihydropyridine inhibition of neuronal calcium current and substance P release. PMC - NIH. [Link]

-

An ELISA method to measure inhibition of the COX enzymes. PubMed - NIH. [Link]

-

Anti-inflammatory Properties of Azelnidipine, a Dihydropyridine-Based Calcium Channel Blocker. PubMed. [Link]

-

(PDF) Antioxidant Assays: Principles, Methods and Analyses. ResearchGate. [Link]

-

Molecular basis for the inhibition of 1,4-dihydropyridine calcium channel drugs binding to their receptors by a nonspecific site interaction mechanism. PubMed. [Link]

-

4-Hydroxynicotinic acid | C6H5NO3. PubChem - NIH. [Link]

-

Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. NIH. [Link]

-

Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. [Link]

-

Inhibitory potencies of 1,4-dihydropyridine calcium antagonists to P-glycoprotein-mediated transport: comparison with the effects on CYP3A4. PubMed. [Link]

-

Different antioxidative potencies of dihydropyridine calcium channel modulators in various models. PubMed. [Link]

-

MAP Kinase Signaling Protocols: Second Edition. ResearchGate. [Link]

-

Guidelines for antioxidant assays for food components. Scilit. [Link]

-

Synthesis and anti-inflammatory activity of 1-4-dihydropyridines. ResearchGate. [Link]

-

Anti-atherosclerotic potential of dihydropyridine calcium channel blockers. PubMed. [Link]

-

Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates. PMC - NIH. [Link]

-

Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. MDPI. [Link]

-

Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. [Link]

-

Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs. PubMed Central. [Link]

-

How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. [Link]

-

Synthesis and Biological Activity of Two New Calcium-Channel Blockers, Mebudipine and Dibudipine. PubMed. [Link]

-

Measurement of prostaglandin metabolites is useful in diagnosis of small bowel ulcerations. [Link]

-

1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress. PubMed. [Link]

-

Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. [Link]

-

Antioxidant effects of calcium channel blockers against free radical injury in endothelial cells. Correlation of protection with preservation of glutathione levels. PubMed. [Link]

-

DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

-

(PDF) The detection of MAPK signaling. ResearchGate. [Link]

-

Interaction of 1,4 dihydropyridine calcium channel antagonists with biological membranes: lipid bilayer partitioning could occur before drug binding to receptors. PubMed. [Link]

-

Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. MDPI. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. [Link]

-

2-Hydroxynicotinic acid | C6H5NO3. PubChem. [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. Antioxidant activity of different dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Membrane antioxidant effects of the charged dihydropyridine calcium antagonist amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues-Model Compounds Targeting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory properties of azelnidipine, a dihydropyridine-based calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-atherosclerotic potential of dihydropyridine calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Recommended Storage of Methyl 5,6-dihydroxynicotinate: A Technical Guide for Researchers

Introduction

Methyl 5,6-dihydroxynicotinate is a nicotinic acid derivative with a dihydroxy-substituted pyridine core. While direct stability data for this specific molecule is not extensively available in public literature, its structural features—a catechol-like moiety on a pyridine ring and a methyl ester group—provide a strong basis for predicting its stability profile and defining optimal storage conditions. This guide synthesizes information from analogous compounds to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the anticipated stability challenges and best practices for handling and storing this compound. The primary stability concerns for this molecule are oxidative degradation of the dihydroxy pyridine ring and hydrolysis of the methyl ester.

Predicted Chemical Properties

To understand the stability of this compound, it is crucial to consider the chemical reactivity of its core functional groups.

| Property | Predicted Characteristic | Rationale |

| Appearance | Off-white to slightly colored solid | Dihydroxy aromatic compounds are often susceptible to slight oxidation, which can impart color. |

| Solubility | Likely soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF) and sparingly soluble in water. | The methyl ester and dihydroxy groups suggest polarity, while the aromatic ring provides some nonpolar character. |

| pKa | The hydroxyl groups are expected to be weakly acidic, similar to catechols. The pyridine nitrogen is weakly basic. | The electron-withdrawing nature of the pyridine ring and the ester group will influence the acidity of the hydroxyls. |

Primary Degradation Pathways

The chemical structure of this compound suggests two primary routes of degradation: oxidation of the dihydroxy pyridine ring and hydrolysis of the methyl ester.

Oxidative Degradation

The 5,6-dihydroxy substitution pattern on the pyridine ring is analogous to a catechol (1,2-dihydroxybenzene) moiety. Catechols are highly susceptible to oxidation, which can be initiated by several factors:

-

Autoxidation: In the presence of atmospheric oxygen, the dihydroxy moiety can be oxidized to a highly reactive ortho-quinone. This process can be accelerated by the presence of metal ions.[1]

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate oxidative reactions in aromatic systems.

-

pH-Dependent Oxidation: The rate of catechol oxidation is often pH-dependent. In alkaline conditions, the deprotonation of the hydroxyl groups can increase their susceptibility to oxidation. Conversely, acidic to neutral pH is generally more favorable for the stability of catechols.[2][3][4][5]

The initial oxidation product, a quinone, is highly electrophilic and can undergo further reactions, including polymerization, leading to the formation of colored degradation products.[1][6]

Caption: Predicted degradation pathways for this compound.

Hydrolytic Degradation

The methyl ester functional group is susceptible to hydrolysis, which involves the cleavage of the ester bond to form the corresponding carboxylic acid (5,6-dihydroxynicotinic acid) and methanol.[7][8] This reaction can be catalyzed by both acids and bases.[7][9][10]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester can be hydrolyzed. This reaction is typically reversible.[7]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification to form a carboxylate salt and methanol. This reaction is generally irreversible.[7]

While oxidation is predicted to be the more significant stability concern for this molecule, hydrolysis should be considered, especially if the compound is formulated in aqueous solutions at non-neutral pH.

Recommended Storage and Handling Conditions

Based on the predicted degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower | Low temperatures significantly reduce the rates of both oxidative and hydrolytic degradation.[11][12] |

| Light | Protect from light | Store in amber vials or in the dark to prevent photodegradation.[11] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent autoxidation of the sensitive dihydroxy moiety. |

| Moisture | Store in a tightly sealed container in a desiccator | To minimize exposure to moisture, which can facilitate hydrolysis and some oxidative reactions.[13][14] |

| pH (for solutions) | Maintain at a neutral to slightly acidic pH (e.g., pH 5-7) | To minimize both base-catalyzed oxidation and acid/base-catalyzed hydrolysis.[2][3][4][5] |

Handling Precautions:

-

When handling the solid material, it is advisable to work in a glove box or under a blanket of inert gas to minimize exposure to air and moisture.

-

For preparing solutions, use deoxygenated solvents.

-

Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at low temperatures, protected from light, and under an inert atmosphere.

Analytical Methods for Stability Assessment

To experimentally determine the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

Hypothetical HPLC Method for Stability Testing:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape and suppress the ionization of the hydroxyl and carboxylic acid groups.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound. A photodiode array (PDA) detector would be beneficial for identifying degradation products by their UV spectra.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Forced Degradation Study Protocol:

A forced degradation study should be performed to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

Caption: Workflow for a forced degradation study.

Conclusion

While direct stability data for this compound is scarce, a thorough understanding of its chemical structure allows for a predictive assessment of its stability. The primary degradation pathway is likely the oxidation of the catechol-like dihydroxy pyridine ring, with hydrolysis of the methyl ester being a secondary concern. To maintain the integrity of this compound, it is imperative to store it at low temperatures, protected from light, air, and moisture. For solutions, maintaining a neutral to slightly acidic pH is recommended. The use of a validated, stability-indicating HPLC method is essential for accurately monitoring the purity and degradation of this compound in research and development settings.

References

-

Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega. Available at: [Link]

-

Oxidation of Substituted Catechols at the Air–Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. Environmental Science & Technology. Available at: [Link]

-

Thermal stability of 1,4-dihydropyridine derivatives in solid state. PubMed. Available at: [Link]

-

Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. National Institutes of Health. Available at: [Link]

-

Effects of Temperature and pH on the Activities of Catechol 2,3-dioxygenase Obtained from Crude Oil Contaminated Soil in Ilaje, Ondo State, Nigeria. National Institutes of Health. Available at: [Link]

-

Characterizing the Effect of pH and Molecular Structure on the Reactions of Catechol and Hydroquinone with Birnessite. Environmental Science & Technology. Available at: [Link]

-

The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. MDPI. Available at: [Link]

-

THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. Polish Pharmaceutical Society. Available at: [Link]

- Hydrolysis of methyl esters - Google Patents.

-

An efficient, simple protocol for the ester hydrolysis and monohydrolysis of dialkyl malonates by t-BuNH2/MeOH/H2O with or without LiBr is described. SciELO. Available at: [Link]

-

Effect of pH on PPO with catechol as substrate. ResearchGate. Available at: [Link]

-

15.8: Hydrolysis of Esters - Chemistry LibreTexts. Available at: [Link]

-

Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Effects of Temperature and pH on the Activities of Catechol 2,3-dioxygenase Obtained from Crude Oil Contaminated Soil in Ilaje, Ondo State, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. prezi.com [prezi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]

- 10. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 11. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Thermal stability of 1,4-dihydropyridine derivatives in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ptfarm.pl [ptfarm.pl]

A Prospective Technical Guide to Methyl 5,6-dihydroxynicotinate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide focuses on the novel, or sparsely documented, compound Methyl 5,6-dihydroxynicotinate. In the absence of extensive direct literature, this document serves as a prospective technical guide, providing a theoretical and practical framework for its synthesis, characterization, and potential biological evaluation. By leveraging data from structurally related and well-documented analogs, we aim to equip researchers with the foundational knowledge to explore this promising molecule.

Introduction: The Promise of a Novel Nicotinate

The pyridine ring, the core of nicotinic acid (Vitamin B3), is a privileged scaffold in drug discovery, appearing in drugs for a wide range of conditions. The introduction of hydroxyl groups onto this ring can significantly alter its electronic properties, hydrogen bonding capabilities, and metabolic stability, often leading to enhanced biological activity. While various hydroxylated nicotinates have been explored, this compound remains a largely uncharted territory. This guide will provide a comprehensive overview of a prospective approach to this molecule, from the laboratory bench to potential therapeutic applications.

Proposed Synthesis Strategies

The synthesis of this compound is not explicitly detailed in current literature. However, by examining the synthesis of related compounds, a plausible synthetic route can be devised. A promising approach involves the hydroxylation of a suitable precursor, such as Methyl 5-hydroxynicotinate or Methyl 6-hydroxynicotinate.

A potential starting point is the commercially available 5-hydroxynicotinic acid.[1] Esterification, followed by selective hydroxylation at the 6-position, would yield the target molecule. Alternatively, a route starting from 6-hydroxynicotinic acid could be explored.[2][3]

Hypothetical Synthetic Protocol:

-

Esterification of 5-hydroxynicotinic acid:

-

Dissolve 5-hydroxynicotinic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours.

-

Neutralize the reaction mixture with a weak base, such as sodium bicarbonate.

-

Extract the product, Methyl 5-hydroxynicotinate, with an organic solvent.

-

Purify by column chromatography.

-

-

Hydroxylation of Methyl 5-hydroxynicotinate:

-

This step is the most challenging due to the need for regioselective hydroxylation.

-

One potential method is enzymatic hydroxylation using a specific hydroxylase enzyme.

-

Another approach could involve a multi-step chemical synthesis, such as halogenation at the 6-position followed by nucleophilic substitution with a hydroxide source. For instance, a similar compound, 6-Chloro-5-hydroxy-nicotinic acid methyl ester, is synthesized from 5-hydroxynicotinic acid methyl ester using aqueous sodium hypochlorite.[1] A subsequent hydrolysis of the chloro group could potentially yield the dihydroxy product.

-

Visualizing the Proposed Synthesis:

Caption: Proposed synthetic route to this compound.

Physicochemical and Spectroscopic Characterization (Predicted)

The anticipated physicochemical properties and spectroscopic signatures of this compound can be inferred from its structure and data from analogous compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₇NO₄ | Based on the chemical structure. |

| Molecular Weight | 169.13 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar to related hydroxylated nicotinates.[1][4] |

| Melting Point | >150 °C | The presence of two hydroxyl groups will likely increase the melting point due to hydrogen bonding, compared to monohydroxylated analogs. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO), sparingly soluble in water. | The hydroxyl groups enhance polarity, but the overall structure retains some organic character. |

| ¹H NMR | Aromatic protons in the range of 7-8.5 ppm, a singlet for the methyl ester protons around 3.8-4.0 ppm, and broad singlets for the hydroxyl protons. | Based on known spectra of nicotinic acid derivatives.[2][5] The exact shifts will depend on the final electronic environment. |

| ¹³C NMR | Carbonyl carbon around 165-170 ppm, aromatic carbons between 110-160 ppm, and the methyl ester carbon around 50-55 ppm. | Inferred from standard chemical shift ranges for similar functional groups.[6] |

Potential Biological Activities and Therapeutic Applications (Inferred)

The biological profile of this compound is currently unknown. However, by examining the activities of structurally similar molecules, we can hypothesize its potential therapeutic applications.

-

Anti-inflammatory and Analgesic Effects: Methyl nicotinate, a related compound, is used topically for muscle and joint pain due to its rubefacient and vasodilatory properties.[7][8] It is plausible that this compound could possess similar or enhanced anti-inflammatory and analgesic activities. The hydroxyl groups might modulate its interaction with relevant biological targets.

-

Antibacterial and Antifungal Properties: Various derivatives of nicotinic acid have demonstrated antibacterial and antifungal activity.[9][10] The dihydroxy substitution pattern of the target molecule could confer novel antimicrobial properties worth investigating.

-

Cardiovascular Effects: The vasodilatory action of methyl nicotinate suggests a potential role for its derivatives in cardiovascular applications.[7][8][11] The dihydroxy analog could exhibit interesting effects on blood vessels and circulation.

Structure-Activity Relationship Hypothesis:

Caption: Inferred structure-activity relationships for this compound.

Experimental Protocols (Hypothetical)

A. Synthesis and Purification

A detailed experimental protocol would be contingent on the chosen synthetic route. The following is a generalized workflow based on the proposed synthesis:

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser and magnetic stirrer is charged with the starting material and solvent.

-

Reagent Addition: The catalyst and other reagents are added portion-wise, and the reaction is heated to the desired temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is redissolved in an appropriate solvent and washed with brine.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Initial Biological Screening

Based on the inferred activities, the following initial screens are recommended:

-

Anti-inflammatory Assay: The inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide production in macrophage cell lines (e.g., RAW 264.7) can be assessed.

-

Analgesic Assay: In vivo models, such as the acetic acid-induced writhing test in mice, can be employed to evaluate peripheral analgesic activity.[4]

-

Antimicrobial Assay: The minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi can be determined using standard microdilution methods.

Conclusion and Future Directions

This compound represents a novel and unexplored derivative of nicotinic acid with significant therapeutic potential. This guide has provided a prospective framework for its synthesis, characterization, and biological evaluation based on the known properties of related compounds. Experimental validation of the proposed synthetic routes and biological activities is the crucial next step.

Future research should focus on:

-